3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile typically involves a multi-component reaction. One common method is the one-pot three-component synthesis, which involves the reaction of aromatic aldehydes, active methylene nitriles (such as malononitrile), and phenolic nucleophiles (such as resorcinol or naphthol) in the presence of a catalyst . This reaction is often carried out in ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize environmental impact and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to induce cell cycle arrest and apoptosis in cancer cells.
Materials Science: This compound can be used in the synthesis of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the activation of caspases . The compound’s ability to interact with DNA and inhibit topoisomerase enzymes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile
- 2-amino-4-(4-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Uniqueness
3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and its potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C20H13BrN2O |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13BrN2O/c21-14-8-5-13(6-9-14)18-16(11-22)20(23)24-17-10-7-12-3-1-2-4-15(12)19(17)18/h1-10,18H,23H2 |
InChI Key |
DODLEFJRNDAAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.